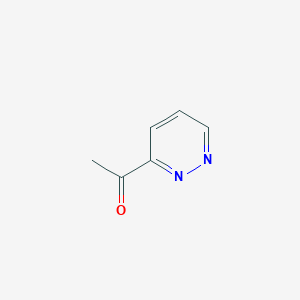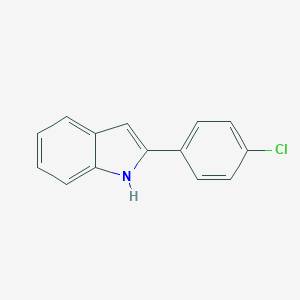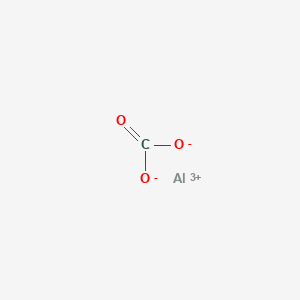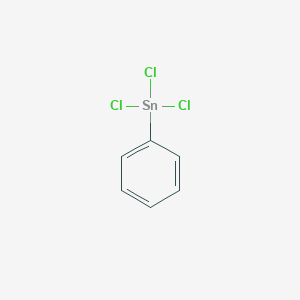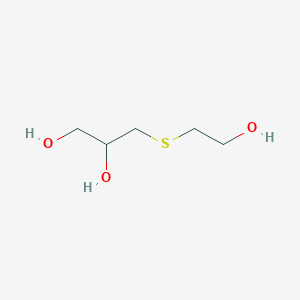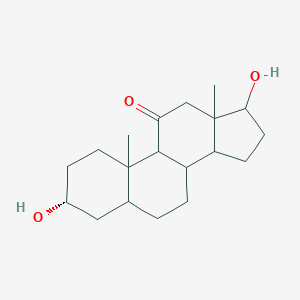
(3alpha)-3,17-Dihydroxyandrostan-11-one
Vue d'ensemble
Description
(3alpha)-3,17-Dihydroxyandrostan-11-one is a steroid hormone that is commonly known as 11-ketotestosterone. It is a naturally occurring androgenic hormone that is found in fish, reptiles, and birds. This hormone plays a crucial role in the development and maintenance of male secondary sexual characteristics in these animals. In recent years, there has been a growing interest in the synthesis and applications of 11-ketotestosterone in scientific research.
Mécanisme D'action
The mechanism of action of (3alpha)-3,17-Dihydroxyandrostan-11-one is similar to that of testosterone. It binds to androgen receptors in target tissues, leading to the activation of specific genes and the production of proteins that are involved in the development and maintenance of male secondary sexual characteristics. However, 11-ketotestosterone has been shown to have a higher binding affinity for androgen receptors than testosterone, which may contribute to its greater potency in some biological systems.
Biochemical and Physiological Effects:
(3alpha)-3,17-Dihydroxyandrostan-11-one has a variety of biochemical and physiological effects in animals. It promotes the development of male secondary sexual characteristics, such as the growth of the reproductive organs and the production of sperm. It also stimulates the production of red blood cells and increases muscle mass and bone density. Additionally, 11-ketotestosterone has been shown to have immunomodulatory effects and may play a role in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3alpha)-3,17-Dihydroxyandrostan-11-one in lab experiments is its high potency and specificity for androgen receptors. This allows for precise and targeted manipulation of androgen signaling pathways in animals. Additionally, the synthesis of pure and high-quality 11-ketotestosterone is relatively straightforward and can be achieved using standard laboratory techniques.
One limitation of using 11-ketotestosterone in lab experiments is its limited availability in some animal species. It is primarily found in fish, reptiles, and birds, which may limit its use in studies of mammalian physiology. Additionally, the effects of 11-ketotestosterone may vary depending on the species and developmental stage of the animal, which may complicate data interpretation.
Orientations Futures
There are several potential future directions for research on (3alpha)-3,17-Dihydroxyandrostan-11-one. One area of interest is the role of 11-ketotestosterone in the regulation of the immune system. There is growing evidence that this hormone may play a key role in modulating immune function in animals, which could have implications for the treatment of immune-related diseases in humans.
Another potential area of research is the use of 11-ketotestosterone as a therapeutic agent. There is evidence that this hormone may have anti-inflammatory and neuroprotective effects, which could make it a promising candidate for the treatment of diseases such as multiple sclerosis and Alzheimer's disease.
Finally, there is a need for further research on the effects of (3alpha)-3,17-Dihydroxyandrostan-11-one on different animal species and developmental stages. This will help to clarify the mechanisms of action of this hormone and its potential applications in scientific research and medicine.
Conclusion:
In conclusion, (3alpha)-3,17-Dihydroxyandrostan-11-one is a steroid hormone that has a wide range of applications in scientific research. Its high potency and specificity for androgen receptors make it a valuable tool for studying the mechanisms of androgen action in animals. Additionally, its potential therapeutic applications in the treatment of various diseases and disorders make it an area of active research. Further studies are needed to clarify the mechanisms of action of this hormone and its potential applications in scientific research and medicine.
Méthodes De Synthèse
The synthesis of (3alpha)-3,17-Dihydroxyandrostan-11-one can be achieved through a variety of methods. One common method involves the oxidation of testosterone using potassium permanganate or chromium trioxide. Another method involves the reduction of 11-keto steroids using sodium borohydride or lithium aluminum hydride. These methods have been used successfully to produce pure and high-quality 11-ketotestosterone for scientific research.
Applications De Recherche Scientifique
(3alpha)-3,17-Dihydroxyandrostan-11-one has a wide range of applications in scientific research. It has been used as a model hormone to study the mechanisms of androgen action in various animal species. It has also been used to investigate the effects of androgens on the development and function of the male reproductive system. Additionally, 11-ketotestosterone has been studied for its potential therapeutic applications in the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
(3R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12-,13?,14?,16?,17?,18?,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLAYQDMWFPDU-HFQGOHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC[C@H](CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639962 | |
| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha)-3,17-Dihydroxyandrostan-11-one | |
CAS RN |
1158-94-7 | |
| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



